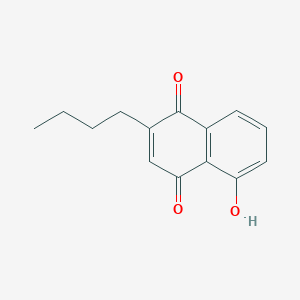
2-Butyl-5-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-hydroxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-hydroxynaphthalene-1,4-dione typically involves multi-component reactions. One efficient method includes the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of catalysts like nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications.
Applications De Recherche Scientifique
2-Butyl-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a catalyst in organic reactions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
2,3-Dihydro-1,4-naphthoquinone: Another naphthoquinone derivative with similar chemical properties.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement.
Uniqueness: 2-Butyl-5-hydroxynaphthalene-1,4-dione stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to other naphthoquinones.
Propriétés
Numéro CAS |
92920-69-9 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-butyl-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-2-3-5-9-8-12(16)13-10(14(9)17)6-4-7-11(13)15/h4,6-8,15H,2-3,5H2,1H3 |
Clé InChI |
BDJQABFFCOVFEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
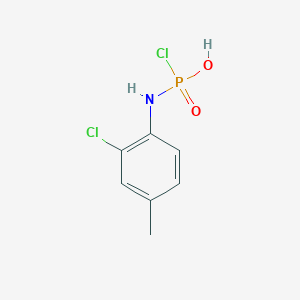

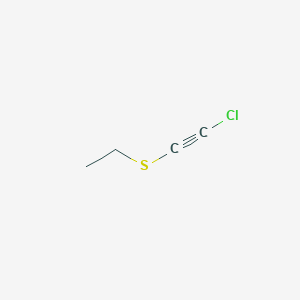
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
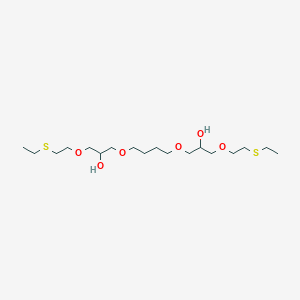
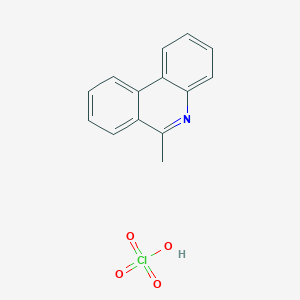
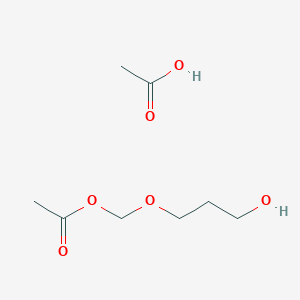
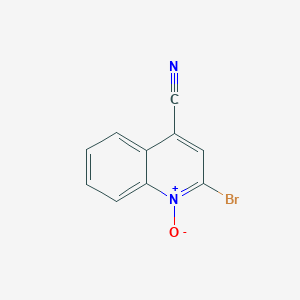
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
